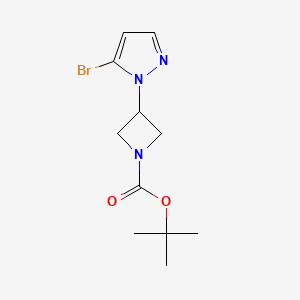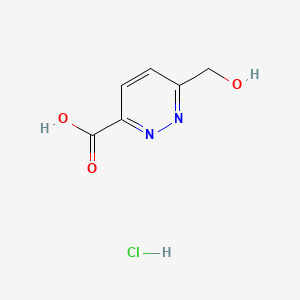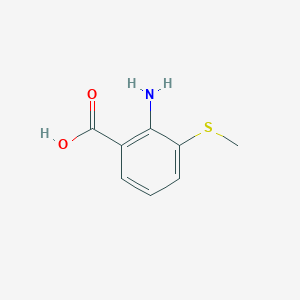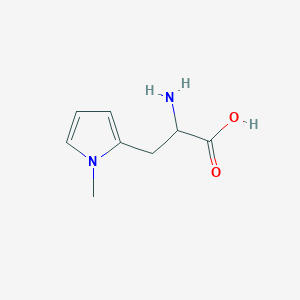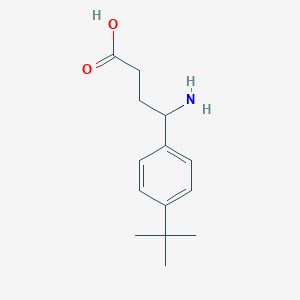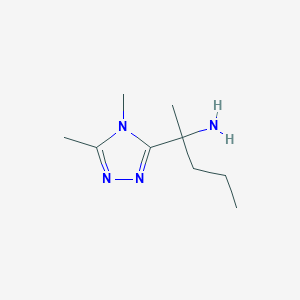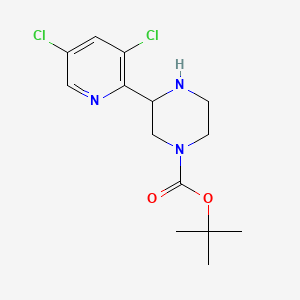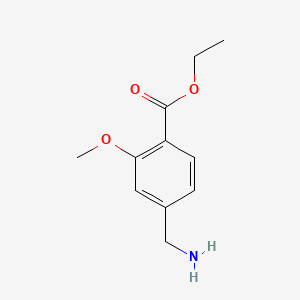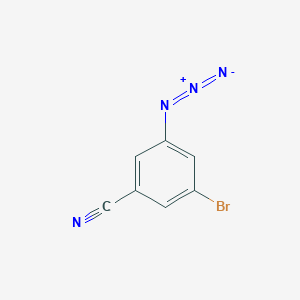
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a 2-methoxyethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl derivative, such as 4-fluoro-3-nitrophenol.
Substitution Reaction: The nitro group is reduced to an amine, which is then protected.
Ether Formation: The protected amine undergoes etherification with 2-methoxyethanol to introduce the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(OAc)₂.
Bases: Typically, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
This compound is valuable in medicinal chemistry for the development of new drugs. Its derivatives can act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and electronic materials, where its unique properties enhance performance and durability.
Wirkmechanismus
The primary mechanism by which (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid: Similar structure but with a chlorine substituent instead of a fluorine.
(4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the 2-methoxyethoxy group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 2-methoxyethoxy group.
Uniqueness
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is unique due to the presence of both a fluoro and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C9H12BFO4 |
|---|---|
Molekulargewicht |
214.00 g/mol |
IUPAC-Name |
[4-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |
InChI-Schlüssel |
WUXZPQNIJPUCGX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)OCCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


